molecular formula C9H11NO2 B8427093 1-(3-Methoxy-phenyl)-ethanone oxime

1-(3-Methoxy-phenyl)-ethanone oxime

Cat. No. B8427093
M. Wt: 165.19 g/mol
InChI Key: PHQAPZHVNJXUSH-UHFFFAOYSA-N
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Patent
US08013181B2

Procedure details

To a solution of 45 g of 1-(3-methoxy-phenyl)-ethanone oxime in 675 ml of methanol charged 45 g of Raney Ni. The resultant suspension was agitated at about 28° C. under 3 kg/cm2 anhydrous hydrogen gas pressure for about 4 hours. After completion of the reaction, the reaction mass was filtered through celite and washed with 90 ml of methanol. The filterate was distilled under vacuum at about 55° C. To the residue charged 150 ml of methanolic HCL and distilled completely under vacuum at about 50° C. To the residue charged 100 ml of acetone and stirred at about 15° C. for about one hour. Separated solid was filtered and the solid was washed with 30 ml of acetone. The solid obtained was dried at about 50° C. for about 3 hours.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[N:11]O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[H][H]>CO.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([NH2:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=NO
Name
Quantity
675 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred at about 15° C. for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mass was filtered through celite
WASH
Type
WASH
Details
washed with 90 ml of methanol
DISTILLATION
Type
DISTILLATION
Details
The filterate was distilled under vacuum at about 55° C
ADDITION
Type
ADDITION
Details
To the residue charged 150 ml of methanolic HCL
DISTILLATION
Type
DISTILLATION
Details
distilled completely under vacuum at about 50° C
ADDITION
Type
ADDITION
Details
To the residue charged 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
Separated solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with 30 ml of acetone
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried at about 50° C. for about 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013181B2

Procedure details

To a solution of 45 g of 1-(3-methoxy-phenyl)-ethanone oxime in 675 ml of methanol charged 45 g of Raney Ni. The resultant suspension was agitated at about 28° C. under 3 kg/cm2 anhydrous hydrogen gas pressure for about 4 hours. After completion of the reaction, the reaction mass was filtered through celite and washed with 90 ml of methanol. The filterate was distilled under vacuum at about 55° C. To the residue charged 150 ml of methanolic HCL and distilled completely under vacuum at about 50° C. To the residue charged 100 ml of acetone and stirred at about 15° C. for about one hour. Separated solid was filtered and the solid was washed with 30 ml of acetone. The solid obtained was dried at about 50° C. for about 3 hours.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[N:11]O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[H][H]>CO.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([NH2:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=NO
Name
Quantity
675 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred at about 15° C. for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mass was filtered through celite
WASH
Type
WASH
Details
washed with 90 ml of methanol
DISTILLATION
Type
DISTILLATION
Details
The filterate was distilled under vacuum at about 55° C
ADDITION
Type
ADDITION
Details
To the residue charged 150 ml of methanolic HCL
DISTILLATION
Type
DISTILLATION
Details
distilled completely under vacuum at about 50° C
ADDITION
Type
ADDITION
Details
To the residue charged 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
Separated solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with 30 ml of acetone
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried at about 50° C. for about 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013181B2

Procedure details

To a solution of 45 g of 1-(3-methoxy-phenyl)-ethanone oxime in 675 ml of methanol charged 45 g of Raney Ni. The resultant suspension was agitated at about 28° C. under 3 kg/cm2 anhydrous hydrogen gas pressure for about 4 hours. After completion of the reaction, the reaction mass was filtered through celite and washed with 90 ml of methanol. The filterate was distilled under vacuum at about 55° C. To the residue charged 150 ml of methanolic HCL and distilled completely under vacuum at about 50° C. To the residue charged 100 ml of acetone and stirred at about 15° C. for about one hour. Separated solid was filtered and the solid was washed with 30 ml of acetone. The solid obtained was dried at about 50° C. for about 3 hours.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[N:11]O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[H][H]>CO.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([NH2:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=NO
Name
Quantity
675 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred at about 15° C. for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mass was filtered through celite
WASH
Type
WASH
Details
washed with 90 ml of methanol
DISTILLATION
Type
DISTILLATION
Details
The filterate was distilled under vacuum at about 55° C
ADDITION
Type
ADDITION
Details
To the residue charged 150 ml of methanolic HCL
DISTILLATION
Type
DISTILLATION
Details
distilled completely under vacuum at about 50° C
ADDITION
Type
ADDITION
Details
To the residue charged 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
Separated solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with 30 ml of acetone
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried at about 50° C. for about 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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